molecular formula C13H21BN2O3S B2747872 2-Morpholinothiazole-4-boronic acid pinacol ester CAS No. 1186115-52-5

2-Morpholinothiazole-4-boronic acid pinacol ester

Cat. No.: B2747872
CAS No.: 1186115-52-5
M. Wt: 296.19
InChI Key: CHFZTAQAQDBMHX-UHFFFAOYSA-N
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Description

2-Morpholinothiazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C13H21BN2O3S and its molecular weight is 296.19. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by coupling a boronic acid or ester with a halide . The boronic ester serves as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can significantly influence their pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of a wide variety of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . Additionally, the compound’s stability can be affected by exposure to air and moisture .

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(15-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFZTAQAQDBMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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